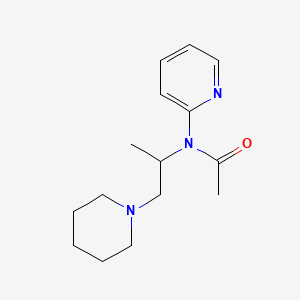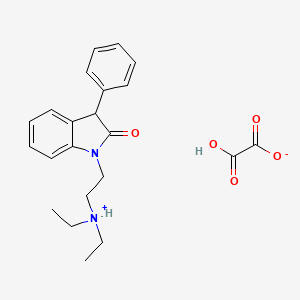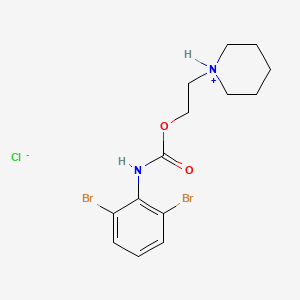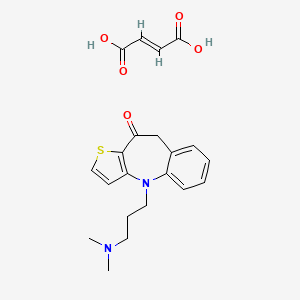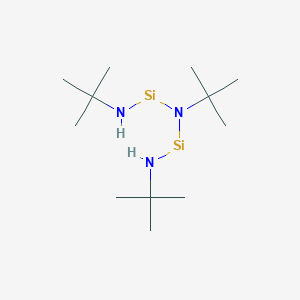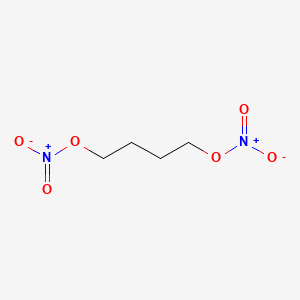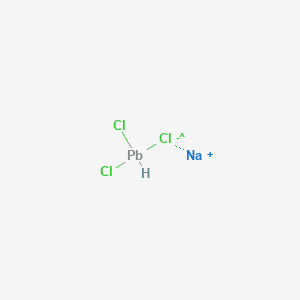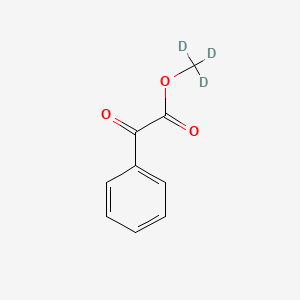
6-Fluoro-1-methyl-3-(1-piperazinyl)-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-1-methyl-3-(1-piperazinyl)-1H-indazole is a synthetic organic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-methyl-3-(1-piperazinyl)-1H-indazole typically involves multi-step organic reactions. A common approach might include:
Formation of the Indazole Core: Starting with a suitable precursor, the indazole core can be synthesized through cyclization reactions.
Fluorination: Introduction of the fluorine atom at the 6th position can be achieved using fluorinating agents.
Methylation: The methyl group can be introduced via alkylation reactions.
Piperazine Substitution: The piperazine moiety can be attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the piperazine ring or the indazole core.
Reduction: Reduction reactions could target specific functional groups within the molecule.
Substitution: Various substitution reactions can occur, especially at the fluorine or piperazine positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce different functional groups.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-1-methyl-3-(1-piperazinyl)-1H-indazole may have various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.
Wirkmechanismus
The mechanism of action of 6-Fluoro-1-methyl-3-(1-piperazinyl)-1H-indazole would depend on its specific interactions with molecular targets. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-3-(1-piperazinyl)-1H-indazole: Lacks the fluorine atom.
6-Fluoro-1-methyl-1H-indazole: Lacks the piperazine moiety.
6-Fluoro-3-(1-piperazinyl)-1H-indazole: Lacks the methyl group.
Uniqueness
The presence of the fluorine atom, methyl group, and piperazine moiety in 6-Fluoro-1-methyl-3-(1-piperazinyl)-1H-indazole may confer unique properties, such as enhanced biological activity or improved pharmacokinetic profiles compared to similar compounds.
Eigenschaften
Molekularformel |
C12H15FN4 |
|---|---|
Molekulargewicht |
234.27 g/mol |
IUPAC-Name |
6-fluoro-1-methyl-3-piperazin-1-ylindazole |
InChI |
InChI=1S/C12H15FN4/c1-16-11-8-9(13)2-3-10(11)12(15-16)17-6-4-14-5-7-17/h2-3,8,14H,4-7H2,1H3 |
InChI-Schlüssel |
PREFNKJBCKDBNW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=CC(=C2)F)C(=N1)N3CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


